molecular formula C6H10IN3 B13325844 2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine

2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine

Cat. No.: B13325844
M. Wt: 251.07 g/mol
InChI Key: SQQDDAOIDIWWOB-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which significantly influences its chemical properties and reactivity. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine typically involves the iodination of a pyrazole precursor followed by the introduction of the N-methylethan-1-amine group. One common method involves the reaction of 4-iodopyrazole with N-methylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce corresponding oxides or deiodinated compounds .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodo-1H-pyrazol-1-yl)acetamide
  • 2-(4-iodo-1H-pyrazol-1-yl)ethanol
  • 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-thienylmethyl)acetamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-N-methylethan-1-amine is unique due to the presence of the N-methylethan-1-amine group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H10IN3

Molecular Weight

251.07 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-methylethanamine

InChI

InChI=1S/C6H10IN3/c1-8-2-3-10-5-6(7)4-9-10/h4-5,8H,2-3H2,1H3

InChI Key

SQQDDAOIDIWWOB-UHFFFAOYSA-N

Canonical SMILES

CNCCN1C=C(C=N1)I

Origin of Product

United States

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